molecular formula C12H14N2O2 B1589013 Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate CAS No. 71056-58-1

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate

Cat. No. B1589013
Key on ui cas rn: 71056-58-1
M. Wt: 218.25 g/mol
InChI Key: WPRKJQVJYKGTLF-UHFFFAOYSA-N
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Patent
US06979692B2

Procedure details

Alterative A. To a mixture of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (420 g), from step (a) or commercial sources, and 10% palladium on carbon catalyst (50% wet) (42 g) in ethanol (4200 mL) was added a solution of ammonium formate (541.5 g) in demineralized water (840 mL) at between 25-35° C. over 3 hours. The mixture was stirred for 18 hours at 20° C., and then filtered, washing the solids with ethanol (2100 mL). The combined filtrate and washings were concentrated to 840 mL under vacuum at about 20° C. The resulting slurry was granulated at 5° C., filtered, washed with chilled ethanol (420 mL), and dried to give product ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (316.5 g, 86%).
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
541.5 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Two
Quantity
4200 mL
Type
solvent
Reaction Step Two
Name
Quantity
840 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:14]([O:16][CH2:17][CH3:18])=[O:15].C([O-])=O.[NH4+]>[Pd].C(O)C.O>[NH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:2]([CH3:1])[C:3]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
420 g
Type
reactant
Smiles
CN1C(=CC2=CC(=CC=C12)[N+](=O)[O-])C(=O)OCC
Step Two
Name
Quantity
541.5 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
42 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
4200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
840 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing the solids with ethanol (2100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated to 840 mL under vacuum at about 20° C
CUSTOM
Type
CUSTOM
Details
was granulated at 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with chilled ethanol (420 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=C2C=C(N(C2=CC1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 316.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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